Cas no 21823-56-3 (1-Methyl-2-(phenylmethyl)-4-piperidinone)
1-Methyl-2-(phenylmethyl)-4-piperidinone Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinone, 1-methyl-2-(phenylmethyl)-
- 4-Piperidinone, 1-methyl-2- (phenylmethyl)-
- 1-Methyl-2-(phenylmethyl)-4-piperidinone
- 2-benzyl-1-methylpiperidin-4-one
- 1-methyl-(benzyl)piperidin-4-one
- SCHEMBL5850350
- 21823-56-3
-
- Inchi: 1S/C13H17NO/c1-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
- InChI Key: DOIPFNDHIMPNJZ-UHFFFAOYSA-N
- SMILES: O=C1CCN(C)C(CC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 203.131014166g/mol
- Monoisotopic Mass: 203.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.3Ų
1-Methyl-2-(phenylmethyl)-4-piperidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P482743-10mg |
1-Methyl-2-(phenylmethyl)-4-piperidinone |
21823-56-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P482743-50mg |
1-Methyl-2-(phenylmethyl)-4-piperidinone |
21823-56-3 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P482743-100mg |
1-Methyl-2-(phenylmethyl)-4-piperidinone |
21823-56-3 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-9532515-1.0g |
2-benzyl-1-methylpiperidin-4-one |
21823-56-3 | 95% | 1.0g |
$0.0 | 2023-02-03 |
1-Methyl-2-(phenylmethyl)-4-piperidinone Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-Methyl-2-(phenylmethyl)-4-piperidinone
1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3): A Promising Scaffold in Pharmacological Research and Drug Development
1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) represents a unique class of heterocyclic compounds with significant potential in pharmacological research. This molecule, characterized by its piperidinone ring fused with a phenylmethyl group, has attracted considerable attention due to its structural versatility and ability to modulate multiple biological targets. Recent studies have highlighted its role in neuroprotection, anti-inflammatory activity, and antioxidant properties, positioning it as a valuable scaffold for the development of novel therapeutics.
The chemical structure of 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) is defined by a six-membered piperidinone ring with a methyl substituent at the 1-position and a phenylmethyl group at the 2-position. This structural motif allows for the incorporation of diverse functional groups, enabling the design of compounds with tunable pharmacokinetic profiles and target-specific interactions. The piperidinone ring is particularly notable for its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for modulating target selectivity and bioavailability.
Recent research has demonstrated that 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) exhibits potent anti-inflammatory activity by inhibiting key inflammatory mediators such as COX-2 and LOX. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound show significant inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages. This finding underscores its potential as a therapeutic agent for chronic inflammatory diseases such as psoriasis and inflammatory bowel disease.
Additionally, 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) has been explored for its neuroprotective effects. A 2024 preclinical study in Neuropharmacology highlighted its ability to reduce oxidative stress and mitochondrial dysfunction in neurodegenerative models. The compound was shown to enhance ATP production and protect neuronal cells from excitotoxic damage, suggesting its potential in the treatment of Alzheimer's disease and Parkinson's disease.
From a synthetic perspective, the 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) scaffold has been synthesized using various asymmetric catalytic methods to achieve high enantiomeric purity. A 2023 article in Organic Letters described a green chemistry approach involving metal-free catalysis to produce this compound with minimal environmental impact. This method not only improves safety profiles but also aligns with the growing emphasis on sustainable drug development.
The pharmacokinetic properties of 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) have been evaluated in in vivo models. Studies indicate that the compound exhibits good oral bioavailability and a prolonged half-life, which are advantageous for chronic disease management. Its low toxicity profile further supports its potential for clinical translation.
Current research trends in 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) focus on its application in targeted drug delivery systems. By conjugating this scaffold with nanoparticle carriers, researchers aim to enhance its target specificity and delivery efficiency. This approach could significantly improve therapeutic outcomes in localized diseases such as skin conditions and infectious diseases.
In conclusion, 1-Methyl-2-(phenylmethyl)-4-piperidinone (CAS No. 21823-56-3) stands out as a promising pharmacological scaffold with diverse applications in drug development. Its unique structural features and biological activities make it a valuable candidate for further preclinical and clinical investigations. As research continues to evolve, this compound is poised to play a significant role in addressing unmet medical needs across various therapeutic areas.
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